Alfenta

Vue d'ensemble

Description

Alfenta, also known as Alfentanil, is an opioid analgesic used before and/or during surgery . It is available in generic form and is a synthetic derivative of fentanyl . It is a sterile, non-pyrogenic, preservative-free aqueous solution containing alfentanil hydrochloride equivalent to 500 μg per mL of alfentanil base for intravenous injection .

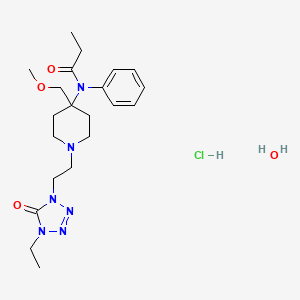

Molecular Structure Analysis

The chemical formula of Alfentanil is C21H32N6O3 . The average weight is 416.5172 and the monoisotopic weight is 416.25358892 .Chemical Reactions Analysis

As a synthetic opioid, Alfentanil interacts predominately with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues .Physical And Chemical Properties Analysis

Alfentanil is a small molecule . It is a part of the approved and illicit groups . The solution, which contains sodium chloride for isotonicity, has a pH range of 4-6 .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- In Vivo Probes for Cytochrome P450 3A Activity : Intravenous alfentanil acts as an in vivo probe for hepatic cytochrome P450 (CYP) 3A activity. It is useful for noninvasively assessing hepatic CYP3A through pupillary miosis, which reflects plasma alfentanil concentrations (Kharasch et al., 2004).

- CYP3A Enzymes Metabolism : Alfentanil undergoes extensive metabolism by CYP3A4 enzymes and serves as a substrate for both CYP3A4 and CYP3A5. This metabolism process can be altered by cytochrome b5 (Klees et al., 2005).

Clinical Applications

- Anesthesia in Oral and Maxillofacial Surgery : Alfentanil has been evaluated as an analgesic supplement for anesthesia in oral and maxillofacial surgery, indicating its effectiveness with minimal recovery time (Edgin et al., 1989).

- Sedation in Intensive Care : It has been used for sedation of critically ill patients in intensive care, highlighting its effectiveness in long-term sedation (Cohen & Kelly, 1987).

Neurological Effects

- Epileptiform Activity : Alfentanil can induce epileptiform activity, with studies using simultaneous scalp and depth EEG recordings to explore its effects on complex partial epilepsy (Ross et al., 2001).

Pharmacodynamics

- Effects on Cerebral Blood Flow and Intracranial Pressure : Alfentanil's effects on cerebral blood flow velocity and intracranial pressure during anesthesia have been studied, showing it neither significantly dilates nor constricts cerebral vessels (Mayberg et al., 1993).

Pain Management

- Analgesic Effects : The drug's effectiveness in inhibiting electrically evoked pain and reducing hyperalgesia has been demonstrated in experimental models (Koppert et al., 2001).

Mécanisme D'action

Alfentanil exerts its principal pharmacologic effects on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Alfentanil may increase the patient’s tolerance for pain and decrease the perception of suffering, although the presence of the pain itself may still be recognized . In addition to analgesia, alterations in mood, euphoria and dysphoria, and drowsiness commonly occur . Alfentanil depresses the respiratory centers, depresses the cough reflex, and constricts the pupils .

Safety and Hazards

Alfenta may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, blurred vision . It may also cause serious eye symptoms such as sudden vision loss, blurred vision, tunnel vision, eye pain or swelling, or seeing halos around lights . Serious heart symptoms such as fast, irregular, or pounding heartbeats; fluttering in your chest; shortness of breath; and sudden dizziness, lightheadedness, or passing out may also occur .

Propriétés

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH.H2O/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;;/h6-10H,4-5,11-17H2,1-3H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYESXRRYBUERKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71195-58-9 (Parent) | |

| Record name | Alfentanil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50221107 | |

| Record name | Alfentanil hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alfenta | |

CAS RN |

70879-28-6 | |

| Record name | Alfentanil hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfentanil hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11S92G0TIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)